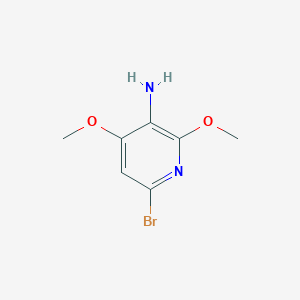

6-Bromo-2,4-dimethoxypyridin-3-amine

Description

Properties

IUPAC Name |

6-bromo-2,4-dimethoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-11-4-3-5(8)10-7(12-2)6(4)9/h3H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQYANZWTNOYKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1N)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination and Methoxylation

This method focuses on introducing bromine and methoxy groups sequentially onto a pyridine scaffold.

- Starting Material : 3-Aminopyridine derivatives serve as precursors.

- Methoxylation : Hydroxyl groups at positions 2 and 4 are methylated using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

- Bromination : Electrophilic bromination at position 6 is achieved using N-bromosuccinimide (NBS) under acidic or radical conditions.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Methoxylation | CH₃I, K₂CO₃, DMF, 80°C, 12h | 85–90% |

| Bromination | NBS, AIBN, CCl₄, reflux, 6h | 75–80% |

- Competing bromination at other positions necessitates careful control of reaction conditions.

- Protecting the amine group may be required to prevent side reactions.

Halogen Dance Strategy

This approach leverages bromine migration to achieve regioselective positioning.

- Initial Bromination : 5-Bromo-2,3-dimethoxypyridin-4-ol is synthesized via NBS bromination.

- Protection : Hydroxyl groups are protected as methoxymethyl (MOM) ethers.

- Halogen Dance : Treatment with lithium diisopropylamide (LDA) and catalytic bromine induces bromine migration from position 5 to 6.

- Deprotection and Methylation : MOM groups are cleaved, and hydroxyls are methylated.

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Bromine Migration | LDA, Br₂, THF, -78°C → RT | 90% |

Palladium-Catalyzed Amination

This method introduces the amine group via cross-coupling.

- Substrate Preparation : 6-Bromo-2,4-dimethoxypyridine is synthesized via methods above.

- Buchwald-Hartwig Amination : A palladium catalyst (e.g., Pd(OAc)₂) with ligands (XPhos) facilitates C–N bond formation at position 3.

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂/XPhos |

| Base | Cs₂CO₃ |

| Solvent | Toluene |

| Temperature | 110°C |

| Yield | 82–88% |

- Excess amine (e.g., NH₃·H₂O) ensures complete substitution.

- Oxygen-free conditions are essential to prevent catalyst deactivation.

Nickel-Catalyzed Methylation (Adapted from Patent WO2024015825A1)

While originally developed for related compounds, this method can be adapted for intermediate steps.

Process :

- Directing Group Installation : React 2-amino-3,5-dibromo-4-methylpyridine with N,N-dimethylformamide-dimethylacetal to form (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide.

- Methylation : Methyl zinc replaces bromine at position 3 using a nickel catalyst (NiCl₂·dppf).

- Hydrolysis : Acidic conditions remove the directing group to yield the amine.

Comparative Analysis of Methods

| Method | Key Feature | Yield | Scalability |

|---|---|---|---|

| Direct Bromination | Simple but low regioselectivity | 75–80% | Moderate |

| Halogen Dance | High regioselectivity | 90% | High |

| Pd-Catalyzed Amination | Efficient C–N coupling | 82–88% | High |

| Nickel-Catalyzed Methylation | Cost-effective | >90% | Industrial |

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,4-dimethoxypyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding nitro compound or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of a different pyridine derivative.

Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as alkyl halides or aryl halides are used in substitution reactions, often with the aid of a base.

Major Products Formed:

Oxidation Products: Nitro derivatives, carboxylic acids, or other oxidized forms.

Reduction Products: Hydrogenated derivatives or amines.

Substitution Products: Alkylated or arylated pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-2,4-dimethoxypyridin-3-amine is being investigated for its potential use in drug development. Its structural attributes allow for:

- Targeted Drug Delivery : The presence of the bromine and methoxy groups can enhance the compound's affinity for specific biological targets, making it suitable for designing targeted therapies.

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. This makes this compound a candidate for further investigation in oncology .

Biological Research

The compound's ability to interact with biological systems is significant:

- Enzyme Inhibition : The amine group may facilitate interactions with enzyme active sites, potentially leading to inhibition of metabolic pathways critical in disease processes.

- Bioorthogonal Chemistry : The functional groups present allow for bioorthogonal reactions, enabling the selective labeling of biomolecules for imaging and diagnostic purposes .

Materials Science

In materials science, this compound can serve as a building block for synthesizing novel materials:

- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific functionalities, which can be applied in coatings or drug delivery systems.

- Organic Electronics : Its electronic properties may be harnessed in the development of organic semiconductors or photovoltaic devices .

Case Studies and Research Findings

A review of literature reveals several studies that highlight the potential applications of this compound:

Mechanism of Action

The mechanism by which 6-Bromo-2,4-dimethoxypyridin-3-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The table below summarizes key structural analogs and their substituent patterns:

Key Observations :

- Electron-Donating Groups : Methoxy groups (OMe) in the target compound enhance nucleophilic aromatic substitution (NAS) reactivity compared to methyl (Me) or halogen (F, Cl) substituents .

- Positional Effects: Bromine at position 6 (vs. 2 in 3-Amino-2-bromo-6-methoxypyridine) directs electrophilic attacks to positions 4 or 5, enabling regioselective modifications .

Physical and Chemical Properties

Biological Activity

6-Bromo-2,4-dimethoxypyridin-3-amine is a pyridine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound, characterized by its unique arrangement of bromine and methoxy groups, exhibits potential as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈BrN₂O₂. Its structure includes:

- A pyridine ring with a bromine atom at the 6-position.

- Methoxy groups at the 2 and 4 positions.

- An amino group at the 3-position.

This specific arrangement contributes to its chemical reactivity and biological properties, making it a valuable compound in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In particular, several derivatives of this compound have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus (S. aureus) | 4 - 16 |

| Bacillus subtilis (B. subtilis) | 8 - 32 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 - 32 |

| Escherichia coli (E. coli) | 4 - 32 |

These findings highlight the compound's potential as a broad-spectrum antibacterial agent, particularly against resistant strains like MRSA .

Anticancer Properties

In addition to its antimicrobial activity, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms:

- Induction of Apoptosis : The compound has been shown to induce programmed cell death in cancer cells.

- Cell Cycle Arrest : It may interfere with cell cycle progression, leading to growth inhibition.

- Targeting Specific Pathways : Research indicates that it may affect pathways involved in tumor growth and metastasis.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Membrane Disruption : The compound compromises the structural integrity of bacterial cell membranes, leading to leakage of intracellular components and cell death .

- Enzyme Inhibition : It may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Biofilm Disruption : Some derivatives have demonstrated the ability to disperse established bacterial biofilms, which is crucial for treating chronic infections .

Case Studies

Several case studies have explored the efficacy of this compound in both in vitro and in vivo settings:

- In Vitro Studies : Laboratory tests demonstrated that concentrations of this compound effectively inhibited bacterial growth and induced apoptosis in cancer cells.

- In Vivo Studies : Animal models have shown promising results, particularly in murine models of MRSA infections where treatment with this compound resulted in reduced bacterial load and improved survival rates.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methoxy or amino groups can significantly impact its potency and selectivity against various targets.

Table 2: Structural Similarities and SAR Insights

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 2-Bromo-6-methoxy-3-nitropyridine | Bromine and nitro substituents | 0.81 |

| 5-Bromo-6-methoxypyridin-3-amine | Bromine at the 5-position | 0.76 |

| 2-Bromo-6-(difluoromethoxy)pyridine | Difluoromethoxy group instead of methoxy | 0.74 |

| 6-Methoxy-4-methylpyridin-3-amine | Methyl group at the 4-position | 0.73 |

This table illustrates how variations in substituents can affect biological activity and guide further synthetic modifications for enhanced efficacy.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : NMR (500 MHz) identifies methoxy ( 3.8–4.0 ppm) and amine protons ( 5.2–5.5 ppm). NMR confirms bromine substitution via deshielding effects ( 115–120 ppm for C-Br) .

- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H∙∙∙O interactions in crystal lattices) and confirms E-configuration of imine bonds .

- IR Spectroscopy : Stretching frequencies for N–H (3300–3400 cm) and C=O (1650–1680 cm) validate functional groups .

Advanced Tip : Pair NMR with mass spectrometry (ESI-MS) to detect trace impurities or dimerization byproducts.

How can reaction yields be optimized for derivatives of this compound?

Q. Advanced Research Focus

- Catalytic Systems : Pd/C or CuI catalysts enhance coupling reactions (e.g., Sonogashira for ethynyl substituents) .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated intermediates but may require lower temperatures to avoid side reactions.

- Microwave-Assisted Synthesis : Reduces reaction time by 50% (e.g., 4 hours vs. 8 hours for Schiff base formation) .

Case Study : Substituting ethanol with DMF increased yield of a trimethylsilyl-ethynyl derivative from 65% to 82% .

How does hydrogen-bonding topology influence the physicochemical properties of this compound derivatives?

Advanced Research Focus

X-ray crystallography reveals:

- 1D Chains : N–H∙∙∙O bonds in 6-Bromo-2-chloro derivatives create linear chains along the c-axis, enhancing thermal stability ( > 200°C) .

- 2D Networks : O–H∙∙∙N interactions in hydroxyl-substituted analogs form dimeric structures, increasing solubility in polar solvents .

Implications : Strong intermolecular interactions correlate with reduced bioavailability but improved crystallinity for XRD analysis.

What structural features of this compound drive its antimicrobial activity?

Q. Advanced Research Focus

- Halogen Effects : Bromine at C6 enhances lipophilicity (logP ~2.5), improving membrane permeability. Chlorine at C2 increases electrophilicity, aiding target binding .

- Methoxy Groups : 2,4-Dimethoxy substitution reduces steric hindrance, allowing better interaction with bacterial enzymes (e.g., dihydrofolate reductase) .

SAR Table : Bioactivity vs. Substituents

| Derivative | MIC (µg/mL) E. coli | MIC (µg/mL) S. aureus |

|---|---|---|

| 6-Br-2-Cl-4-OMe | 8.2 | 12.5 |

| 6-Br-2-CF-4-NH | 15.4 | 20.1 |

Note : Trifluoromethyl groups reduce activity due to increased steric bulk .

How should researchers address contradictory data in structure–activity relationship (SAR) studies?

Q. Advanced Research Focus

- Systematic Variant Testing : Compare derivatives with single-substituent changes (e.g., 6-Br vs. 6-Cl) under identical assay conditions .

- Computational Modeling : DFT calculations predict electronic effects (e.g., Mulliken charges) to rationalize anomalous bioactivity results .

- Meta-Analysis : Cross-reference crystallographic data (e.g., bond lengths) with biological IC values to identify outliers .

Example : A 6-Iodo analog showed lower activity than 6-Bromo despite higher lipophilicity, attributed to weaker halogen bonding with the target .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.